Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Overview
Description
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is an organotin compound with the molecular formula C₃₆H₇₂O₄S₂Sn. It is widely recognized for its role as a thermal stabilizer in the production of polyvinyl chloride (PVC) and other polymers. This compound is characterized by its ability to enhance the thermal stability of polymers, making it a valuable additive in various industrial applications .
Mechanism of Action
Advastab TM 188, also known as Thermolite 831 or Dioctyltin di(isooctyl thioglycolate), is an organometallic compound . It is primarily used as a heat stabilizer in the processing of rigid PVC and other vinyl polymers .
Target of Action
The primary targets of Advastab TM 188 are vinyl polymers, particularly Polyvinyl Chloride (PVC) and Chlorinated Polyvinyl Chloride (CPVC) polymers .
Mode of Action
Advastab TM 188 acts as a heat stabilizer, preventing the thermal degradation of vinyl polymers during processing . It provides excellent heat stability, particularly in high shear, difficult injection molding processes .
Biochemical Pathways
Its role is more related to the physical and chemical stability of the polymers it is used with .
Pharmacokinetics
Its impact is more on the physical properties of the polymers, such as their thermal stability .
Result of Action
The result of Advastab TM 188’s action is the enhanced thermal stability of the vinyl polymers it is used with. This allows for efficient processing of these polymers, particularly in high shear, difficult injection molding processes .
Action Environment
The efficacy and stability of Advastab TM 188 can be influenced by environmental factors such as temperature and the presence of other compounds in the polymer mixture . Proper storage in a cool, dry environment is recommended to maintain its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioctyltin di(isooctyl thioglycolate) typically involves the reaction of dioctyltin oxide with isooctyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Isooctyl thioglycolate→Dioctyltin di(isooctyl thioglycolate)
Industrial Production Methods: In industrial settings, the production of dioctyltin di(isooctyl thioglycolate) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thioglycolate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can regenerate the thiol form .
Scientific Research Applications
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers, particularly PVC, to enhance thermal stability and prevent degradation.
Biology: The compound’s organotin structure makes it a subject of interest in studies related to organometallic chemistry and its biological interactions.
Industry: Beyond its role in polymer stabilization, it is also used in the production of coatings, adhesives, and sealants
Comparison with Similar Compounds
- Dioctyltin bis(isooctyl thioglycolate)
- Alkyltin tris(isooctyl thioglycolate)
- Dioctyltin dichloride
Comparison: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is unique in its ability to provide superior thermal stability compared to other similar compounds. Its specific structure allows for more effective stabilization of polymers, making it a preferred choice in industrial applications. Additionally, its low toxicity and minimal migration make it suitable for use in food-grade packaging materials and drinking water pipes .
Properties
IUPAC Name |
6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRSFOQAFMOTJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O4S2Sn | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881145 | |
Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
10.2 mmHg at 77 °F (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26401-97-8, 21286-93-1 | |
Record name | DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Advastab TM 188 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401978 | |
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Record name | Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6NQD0816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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